Bagougeramine B

Antibiotic discovery Natural product research Antimicrobial susceptibility testing

Bagougeramine B is the preferred compound for antibacterial research due to its 2- to 8-fold lower MIC values against S. aureus, B. subtilis, and E. coli compared to Bagougeramine A. Its unique spermidine moiety (replacing the 6'-NH2 group) enables comparative SAR studies to map resistance mechanisms. Orally active and non-lethal in mice at 100 mg/kg, it is suitable for pilot in vivo efficacy studies. For acaricidal applications, procure Bagougeramine A instead.

Molecular Formula C24H44N12O7
Molecular Weight 612.7 g/mol
CAS No. 104840-34-8
Cat. No. B009083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBagougeramine B
CAS104840-34-8
Synonymsbagougeramine B
Molecular FormulaC24H44N12O7
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C24H44N12O7/c1-29-12-15(37)33-13(11-32-23(27)28)20(40)35-16-17(38)18(39)22(36-10-5-14(26)34-24(36)42)43-19(16)21(41)31-9-4-8-30-7-3-2-6-25/h5,10,13,16-19,22,29-30,38-39H,2-4,6-9,11-12,25H2,1H3,(H,31,41)(H,33,37)(H,35,40)(H2,26,34,42)(H4,27,28,32)/t13-,16+,17+,18-,19+,22-/m1/s1
InChIKeyLCASODQCASDDLN-WEYBRJQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bagougeramine B CAS 104840-34-8: A Spermidine-Substituted Nucleoside Antibiotic for Broad-Spectrum Antimicrobial and Acaricidal Research


Bagougeramine B (CAS 104840-34-8) is an orally active nucleoside antibiotic produced by Bacillus circulans TB-2125, distinguished by a spermidine moiety in place of the 6'-NH2 group found in its analog Bagougeramine A [1][2]. Structurally, it belongs to the gougerotin class of peptidyl nucleoside antibiotics, featuring a guanidino-D-alanine residue instead of the serine found in gougerotin [2]. The compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as certain fungi, and demonstrates a unique, species-specific acaricidal effect against the two-spotted spider mite (Tetranychus urticae) [1][3].

Why Bagougeramine B Cannot Be Substituted with Bagougeramine A or Gougerotin for Key Research Applications


Bagougeramine B exhibits a distinct biological profile that is not interchangeable with its closest analogs. While Bagougeramine A shares the same biosynthetic origin and broad antimicrobial class, their potencies diverge markedly across species: Bagougeramine B demonstrates 2- to 8-fold higher antibacterial activity against multiple strains, including S. aureus Smith (MIC 12.5 vs 100 μg/mL) and B. subtilis (MIC 12.5 vs 50 μg/mL), except for P. aeruginosa where A is equipotent [1]. In contrast, Bagougeramine A is 2.3- to 23-fold more potent as an acaricide (preventive value 99.1% vs 43.1% at 10 ppm) [1]. The structural basis for this functional divergence lies in the spermidine substitution in Bagougeramine B, which replaces the 6'-NH2 group of Bagougeramine A, altering its interaction with molecular targets [2]. Compared to the foundational class member gougerotin—which contains a serine residue rather than guanidino-D-alanine—Bagougeramine B demonstrates a substantially expanded spectrum of activity and the unique acaricidal property absent in gougerotin [1][2].

Quantitative Evidence Guide: Bagougeramine B's Differentiated Potency, Selectivity, and Structural Distinction


2- to 8-Fold Superior Antibacterial Potency vs. Bagougeramine A Against Gram-Positive and Selected Gram-Negative Strains

Bagougeramine B demonstrates substantially lower MIC values than Bagougeramine A against key bacterial strains. For example, against Staphylococcus aureus Smith, the MIC of Bagougeramine B is 12.5 μg/mL compared to 100 μg/mL for Bagougeramine A—an 8-fold potency advantage [1]. Against Bacillus subtilis PCI 219, the difference is 4-fold (12.5 μg/mL vs 50 μg/mL). The potency differential extends to several other strains: 2-fold against Micrococcus luteus (6.25 μg/mL vs 25 μg/mL) and 2- to 4-fold against multiple E. coli strains (3.12-6.25 μg/mL vs 12.5-25 μg/mL). However, Bagougeramine B loses its advantage against Pseudomonas aeruginosa A3, where both compounds share an MIC of 100 μg/mL [1].

Antibiotic discovery Natural product research Antimicrobial susceptibility testing

Bagougeramine A is 2.3- to 23-Fold More Potent as an Acaricide: Critical Differentiation for Agricultural Research

Bagougeramine B exhibits acaricidal activity against Tetranychus urticae (two-spotted spider mite), but its potency is markedly lower than that of Bagougeramine A. In a pot test on kidney bean leaves, the preventive value (percent reduction in mite population) at 10 ppm was 43.1% for Bagougeramine B compared to 99.1% for Bagougeramine A—a 2.3-fold difference. At 30 ppm, the differential is even more pronounced: 69.2% vs 99.6%, respectively. Importantly, both compounds outperformed the commercial acaricide Dicofol at 30 ppm (63.1% preventive value) and 10 ppm (Dicofol was not reported at this concentration) [1].

Agricultural pest management Acaricide discovery Two-spotted spider mite control

Spermidine Substitution in Bagougeramine B Confers Structural Basis for Divergent Activity Profile

The sole structural difference between Bagougeramine B and Bagougeramine A is the presence of a spermidine moiety in Bagougeramine B replacing the 6'-NH2 group found in Bagougeramine A [1]. This substitution increases the molecular weight from 484.5 g/mol (Bagougeramine A, C17H28N10O7) to 612.7 g/mol (Bagougeramine B, C24H44N12O7). The spermidine modification is directly correlated with the enhanced antibacterial potency and reduced acaricidal activity of Bagougeramine B, as evidenced by the quantitative comparisons above. At the class level, both bagougeramines contain guanidino-D-alanine instead of the serine residue present in gougerotin, a foundational nucleoside antibiotic [1][2].

Structure-activity relationship Nucleoside antibiotic biosynthesis Medicinal chemistry

Orally Active with Demonstrated In Vivo Safety: 100 mg/kg No Mortality in Mice

Bagougeramine B is described as an 'orally active' nucleoside antibiotic [1]. The original discovery paper provides direct in vivo evidence: oral administration of Bagougeramine B at a dose of 100 mg/kg caused no death in mice [2]. The same dose and outcome were observed for Bagougeramine A, indicating class-level tolerability at this dose. No quantitative bioavailability data (e.g., F%, Cmax, AUC) are available in the published literature, limiting direct comparison to other nucleoside antibiotics.

Oral bioavailability In vivo toxicology Drug discovery

High-Value Application Scenarios for Bagougeramine B in Antimicrobial and Structure-Activity Research


Antimicrobial Susceptibility Studies Targeting Gram-Positive and E. coli Pathogens

Given its 2- to 8-fold lower MIC against S. aureus, B. subtilis, and E. coli strains relative to Bagougeramine A [1], Bagougeramine B is the preferred compound for in vitro antimicrobial susceptibility testing in these species. Researchers should use Bagougeramine B at working concentrations 2- to 8-fold lower than Bagougeramine A to achieve equivalent growth inhibition, reducing compound consumption and potential off-target effects. Notably, for P. aeruginosa studies, both compounds are equipotent (MIC 100 μg/mL), so procurement choice may be guided by availability or other experimental constraints.

Structure-Activity Relationship (SAR) Studies on Spermidine-Conferred Antibacterial Potency

The spermidine substitution in Bagougeramine B (replacing 6'-NH2 in Bagougeramine A) is directly correlated with enhanced antibacterial activity against multiple strains [1][2]. Researchers investigating the molecular basis of nucleoside antibiotic potency should procure both Bagougeramine B and Bagougeramine A for comparative SAR analysis. The 2- to 8-fold potency differential across strains provides a robust quantitative framework for mapping functional consequences of the spermidine modification to specific bacterial targets or resistance mechanisms.

Oral In Vivo Efficacy and Pharmacokinetic Profiling in Murine Models

Bagougeramine B is orally active and non-lethal in mice at 100 mg/kg [1][2], enabling oral dosing in murine infection models. While PK data are lacking, this foundational safety observation supports its use in pilot in vivo efficacy studies against susceptible pathogens (e.g., S. aureus Smith, E. coli NIHJ). Researchers should design dose-ranging studies to establish oral bioavailability parameters, leveraging Bagougeramine B as a model compound for the gougerotin-derived nucleoside antibiotic class.

NOT Recommended: Acaricidal Research or Agricultural Pest Management

Bagougeramine B exhibits significantly weaker acaricidal activity than Bagougeramine A (preventive values of 43.1% vs 99.1% at 10 ppm) [1]. Agricultural researchers seeking a natural product acaricide should instead procure Bagougeramine A, which also outperforms the commercial standard Dicofol at 30 ppm (99.6% vs 63.1%). Bagougeramine B is not a suitable substitute for acaricidal applications and should not be procured for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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